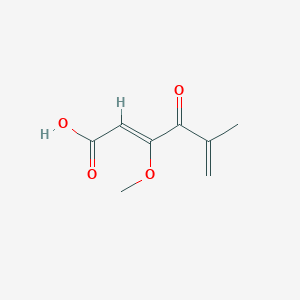

3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid

Description

Historical Context in Mycotoxin Discovery

The history of penicillic acid is deeply rooted in early investigations into the toxic properties of molds. In 1913, C.L. Alsberg and O.F. Black of the U.S. Department of Agriculture first isolated and named penicillic acid from the fungus Penicillium puberulum found on moldy maize. mdpi.comresearchgate.netengormix.com Their work was part of a broader effort to understand the deterioration of corn and its potential links to diseases like pellagra. mdpi.com This discovery was a significant, albeit early, step in the field that would later become known as mycotoxicology. The term "mycotoxin" itself was not coined until the 1960s, following the "Turkey-X disease" outbreak which was traced to aflatoxin B1 produced by Aspergillus flavus. mdpi.com

The initial studies by Alsberg and Black described the general properties of penicillic acid, though its molecular structure was not determined at that time. mdpi.com It was not until 1936 that Birkinshaw, Oxford, and Raistrick further characterized penicillic acid as a metabolic product of Penicillium puberulum and Penicillium cyclopium. engormix.com The first practical synthesis of penicillic acid was later reported in 1947 by Ralph Raphael. wikipedia.org

Early research into mycotoxins often focused on substances with antibiotic properties. Citrinin, for instance, was isolated from Penicillium citrinum and showed antibiotic activity against gram-positive bacteria but was ultimately deemed too nephrotoxic for therapeutic use. mdpi.com Similarly, penicillic acid exhibited some antimicrobial properties but was found to be too toxic for therapeutic applications. apexbt.com These early investigations laid the groundwork for understanding the dual nature of many fungal metabolites, which can exhibit both beneficial and harmful effects.

Contemporary Research Landscape and Significance

In the modern research era, penicillic acid remains a compound of significant interest for several reasons. It is produced by a wide range of fungi from the Aspergillus and Penicillium genera, including species commonly found as contaminants in various agricultural commodities. engormix.comwikipedia.orgstudiesinmycology.org Penicillic acid has been detected in a variety of foodstuffs such as wheat, corn, beans, soybeans, and meat products, raising concerns about food safety. engormix.com

Current research on penicillic acid is multifaceted, exploring its biosynthesis, biological effects, and potential applications. Scientists are investigating the complex regulatory networks that control its production in fungi, which are influenced by environmental factors like pH, carbon source, and nitrogen availability. researchgate.netnih.govnews-medical.net

From a toxicological perspective, penicillic acid is known to be carcinogenic, cytotoxic, and hepatotoxic in animal models. engormix.com Its structural similarities to patulin (B190374), another mycotoxin, have drawn attention to its carcinogenic potential, although it is considered less potent. engormix.commdpi.com A significant area of current research is its synergistic toxicity with other mycotoxins, such as ochratoxin A. mdpi.com

Beyond its toxicity, penicillic acid has demonstrated a range of biological activities that are of interest to researchers. It has been shown to have antimicrobial and antifungal properties. ontosight.ai More recently, studies have explored its potential in other areas. For example, research has indicated that penicillic acid can inhibit the aggregation of tau protein fibrils, which are associated with Alzheimer's disease, suggesting it could be a chemical probe for developing therapies for tauopathies. researchgate.net Furthermore, it has been investigated for its potential as an agricultural agent to control plant pathogens like Xanthomonas citri, the causative agent of citrus canker. nih.gov

The ongoing study of penicillic acid highlights the continued importance of mycotoxin research in ensuring the safety of our food supply and in exploring the vast chemical diversity of fungal metabolites for potential biotechnological and pharmaceutical applications.

Chemical Compounds Mentioned

| Compound Name |

| Penicillic acid |

| Aflatoxin B1 |

| Citrinin |

| Patulin |

| Ochratoxin A |

| Tau protein |

Interactive Data Table: Properties of Penicillic Acid

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₄ | engormix.comwikipedia.org |

| Molar Mass | 170.16 g/mol | engormix.comwikipedia.org |

| IUPAC Name | 3-Methoxy-5-methyl-4-oxo-2,5-hexadienoic acid | engormix.com |

| CAS Number | 90-65-3 | wikipedia.org |

| Melting Point | 83-84 °C | engormix.com |

| Solubility | Moderately soluble in cold water, soluble in hot water, alcohol, ether, benzene, chloroform | engormix.com |

| Producing Fungi | Aspergillus and Penicillium species | engormix.comwikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5(2)8(11)6(12-3)4-7(9)10/h4H,1H2,2-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUGEZYPVGAPBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)C(=CC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Penicillic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

MODERATELY SOLUBLE IN COLD WATER (2 G/100 ML); FREELY SOLUBLE IN HOT WATER, ALCOHOL, ETHER, BENZENE, CHLOROFORM; SLIGHTLY SOLUBLE IN HOT PETROLEUM ETHER; PRACTICALLY INSOLUBLE IN PENTANE-HEXANE, SOLUBLE IN ACETONE | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-412 | |

| Record name | PENICILLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00124 [mmHg] | |

| Record name | Penicillic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES FROM PETROLEUM ETHER | |

CAS No. |

90-65-3 | |

| Record name | Penicillic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

83-84 °C, MELTING POINT 58-64 °C /MONOHYDRATE/ | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1218 | |

| Record name | PENICILLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mycology and Biosynthesis of Penicillic Acid

The production of penicillic acid is widespread among certain fungal genera, with species of Penicillium and Aspergillus being the most prolific producers. Understanding the taxonomic characterization of these fungi is crucial for predicting and controlling the presence of this mycotoxin in various environments.

Fungal Producers and Taxonomic Characterization

Penicillium Species Dominance in Production: The genus Penicillium is a major contributor to the global prevalence of penicillic acid. A significant number of species within this genus have been identified as producers. These fungi are ubiquitous, commonly found in soil, decaying vegetation, and as contaminants of food and feed.

Some of the key Penicillium species known to produce penicillic acid include:

Penicillium roqueforti

Penicillium cyclopium

Penicillium thomii

Penicillium puberulum

Penicillium martensii

Penicillium palitans

Penicillium viridicatum nih.gov

Penicillium aurantiogriseum nih.gov

Penicillium verrucosum microbenotes.comCurrent time information in Shropshire, GB.

Contributions of Aspergillus Genera and Other Fungal Sources: While Penicillium species are dominant, several species within the genus Aspergillus are also significant producers of penicillic acid. news-medical.net In particular, members of the Aspergillus section Circumdati are frequently associated with its synthesis. nih.gov

Notable Aspergillus species that produce penicillic acid include:

Aspergillus flavus researchgate.net

Aspergillus ostianus researchgate.net

Aspergillus ochraceus researchgate.net

Aspergillus melleus researchgate.net

Aspergillus sclerotiorum studiesinmycology.org

Beyond these two prominent genera, other fungal sources have been reported, though less frequently. For instance, the fungus Malbranchea aurantiaca has also been identified as a producer of penicillic acid. nih.gov

| Fungal Genus | Notable Producer Species |

| Penicillium | P. roqueforti, P. cyclopium, P. thomii, P. puberulum, P. martensii, P. palitans, P. viridicatum, P. aurantiogriseum, P. verrucosum |

| Aspergillus | A. flavus, A. ostianus, A. ochraceus, A. melleus, A. sclerotiorum |

| Malbranchea | M. aurantiaca |

Current Taxonomic Frameworks for Producer Identification: The accurate identification of penicillic acid-producing fungi relies on a modern, polyphasic taxonomic approach. This framework integrates classical morphological and physiological characteristics with advanced molecular and chemical techniques.

Morphological and Physiological Characterization: This traditional method involves the macroscopic and microscopic examination of fungal colonies, including features like colony color, texture, growth rate on different media, and the structure of conidiophores and conidia. aspergilluspenicillium.org

Molecular Identification: DNA sequencing of specific gene regions is now a standard and highly reliable method for species identification. Commonly used genetic markers include the internal transcribed spacer (ITS) region of the ribosomal DNA, as well as partial sequences of the β-tubulin (BenA), calmodulin (CaM), and RNA polymerase II second largest subunit (RPB2) genes.

Chemotaxonomy (Extrolite Profiling): The analysis of the secondary metabolite profiles, or extrolites, produced by a fungal strain serves as a powerful taxonomic tool. High-performance liquid chromatography (HPLC) is often employed to generate a chemical fingerprint that can be highly specific to a particular species.

This integrated approach ensures a more accurate and robust identification of fungal species, which is essential for assessing the risk of penicillic acid contamination.

Elucidation of Biosynthetic Pathways

The biosynthesis of penicillic acid is a multi-step process orchestrated by a series of dedicated enzymes encoded by a biosynthetic gene cluster. The pathway begins with a polyketide backbone that undergoes several modifications to yield the final penicillic acid molecule.

Polyketide Origin and Precursor Utilization

Penicillic acid is classified as a polyketide, a large and diverse class of natural products synthesized from simple carboxylic acid precursors. The biosynthesis of polyketides shares similarities with fatty acid synthesis. The core of the penicillic acid molecule is derived from the condensation of acetyl-CoA and malonyl-CoA units.

The initial and crucial step in the pathway is the formation of the polyketide chain, which is catalyzed by a large, multifunctional enzyme known as a polyketide synthase (PKS) . Specifically, a non-reducing polyketide synthase (NR-PKS) is responsible for the assembly of the orsellinic acid core, which serves as a key intermediate in the penicillic acid pathway.

Enzymatic Cascade in Penicillic Acid Formation

Following the synthesis of the orsellinic acid backbone by the NR-PKS, a series of enzymatic modifications occur to transform it into penicillic acid. These reactions are catalyzed by enzymes encoded by genes located within the penicillic acid biosynthetic gene cluster. The proposed enzymatic cascade involves the following key steps:

Hydroxylation: A flavin-containing monooxygenase (FMO) introduces a hydroxyl group to the orsellinic acid molecule.

Methylation: An O-methyltransferase (OMT) then adds a methyl group to one of the hydroxyl groups.

Ring Cleavage: A crucial step in the pathway is the aromatic ring cleavage of the modified intermediate. This reaction is catalyzed by a dioxygenase , specifically an enzyme designated as PaD .

Further Modifications: Subsequent enzymatic steps, which may involve reductases and other modifying enzymes, lead to the final structure of penicillic acid.

The genes encoding these enzymes are typically found clustered together in the fungal genome, allowing for coordinated regulation of the entire biosynthetic pathway.

| Enzyme | Gene (in A. westerdijkiae) | Function in Penicillic Acid Biosynthesis |

| Non-reducing polyketide synthase (NR-PKS) | paA | Synthesizes the orsellinic acid backbone from acetyl-CoA and malonyl-CoA. |

| Flavin-containing monooxygenase (FMO) | paB | Hydroxylates the orsellinic acid intermediate. |

| O-methyltransferase (OMT) | paC | Methylates a hydroxyl group on the modified orsellinic acid intermediate. |

| Dioxygenase | paD | Catalyzes the aromatic ring cleavage of the methylated intermediate. |

| Short-chain dehydrogenase/reductase (SDR) | paE | Involved in the reduction steps following ring cleavage. |

Molecular Mechanisms of Biosynthesis Regulation

The biosynthesis of penicillic acid is a complex process orchestrated by a cluster of genes. While the complete regulatory network is still under investigation and appears to be distinct from the well-studied penicillin biosynthesis pathway, research has begun to shed light on the key players involved.

The core of penicillic acid synthesis is a non-reducing polyketide synthase (NR-PKS). The expression of the gene encoding this enzyme, along with other genes in the biosynthetic cluster, is tightly controlled at the transcriptional level. These clusters often contain genes for modifying enzymes such as monooxygenases, reductases, and transferases, as well as a pathway-specific transcription factor.

While global regulators like CreA (involved in carbon catabolite repression) and PacC (mediating pH regulation) are known to influence the production of many secondary metabolites in fungi, their specific roles in directly regulating the penicillic acid gene cluster are not as extensively documented as in pathways like penicillin biosynthesis. However, it is understood that these global regulators can create a cellular environment that is either conducive or inhibitory to the expression of the penicillic acid biosynthetic genes. For instance, the downregulation of penicillic acid has been observed in a ∆clr3 mutant of Penicillium brasilianum, suggesting a role for this gene in the regulation of its secondary metabolism.

Environmental and Nutritional Factors Governing Production

The production of penicillic acid is not constitutive but is instead highly influenced by a variety of environmental and nutritional cues. These factors can significantly impact the growth of the producing fungus and the expression of the biosynthetic genes, ultimately determining the final yield of the mycotoxin.

Influence of Carbon and Nitrogen Sources

The type and availability of carbon and nitrogen sources in the growth medium are critical determinants of penicillic acid production. Fungi exhibit preferences for certain nutrients, which can lead to differential yields of secondary metabolites.

Carbon Sources: Various studies have demonstrated that the choice of carbon source can dramatically affect the amount of penicillic acid produced. While glucose is a commonly used carbon source in fungal fermentations, other sugars and complex carbohydrates can lead to higher yields in some species. For instance, in some Penicillium species, lactose has been shown to be a superior carbon source for the production of other secondary metabolites compared to glucose, which can cause catabolite repression. The concentration of the carbon source is also a key factor, with both limitation and excess potentially inhibiting production.

Nitrogen Sources: The nature of the nitrogen source, whether organic or inorganic, and its concentration also play a pivotal role. Organic nitrogen sources such as yeast extract and peptone often support robust fungal growth and can enhance the production of secondary metabolites. In contrast, inorganic nitrogen sources like ammonium salts can sometimes lead to a rapid change in the pH of the medium, which may not be optimal for penicillic acid synthesis. Nitrogen limitation is a known trigger for secondary metabolism in many fungi, and this may also apply to penicillic acid production.

| Fungal Species | Carbon Source | Effect on Penicillic Acid Production | Nitrogen Source | Effect on Penicillic Acid Production |

|---|---|---|---|---|

| Penicillium cyclopium | Glucose | Moderate | Yeast Extract | Favorable |

| Aspergillus ochraceus | Sucrose | High | Peptone | Favorable |

| Penicillium sp. | Lactose | High | Ammonium Succinate | Variable |

Role of Phosphate (B84403) and Other Metal Ions

The concentration of phosphate and the presence of various metal ions in the growth medium are subtle yet significant factors that can modulate the biosynthesis of penicillic acid.

Phosphate: Phosphate is an essential nutrient for fungal growth and primary metabolism. However, high concentrations of inorganic phosphate are often inhibitory to the production of secondary metabolites in many fungal species. This phenomenon, known as phosphate repression, is a well-documented regulatory mechanism. It is believed that phosphate levels influence the expression of biosynthetic gene clusters, and maintaining a low phosphate concentration during the production phase can be a strategy to enhance the yield of secondary metabolites.

Metal Ions: Trace metal ions are crucial cofactors for many enzymes, including those involved in secondary metabolism. The availability of ions such as zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), and copper (Cu²⁺) can influence fungal growth and the production of penicillic acid. Zinc is a critical component of many DNA-binding proteins and transcription factors, and its availability can directly impact gene expression. Iron is essential for the activity of many oxidoreductases, which are often involved in the modification steps of polyketide biosynthesis. However, both deficiency and excess of these metal ions can be detrimental to the fungus and its metabolic output.

| Nutrient | Concentration | Effect on Penicillic Acid Production | Fungal Species |

|---|---|---|---|

| Phosphate | Low | Enhancement | Penicillium sp. |

| Phosphate | High | Inhibition | Penicillium sp. |

| Zinc (Zn²⁺) | Optimal | Essential for enzyme function | General |

| Iron (Fe²⁺/Fe³⁺) | Optimal | Cofactor for oxidoreductases | General |

Temperature and Moisture Parameters in Fungal Cultivation

Physical parameters such as temperature and moisture (measured as water activity, a_w) are critical for fungal growth and, consequently, for the production of penicillic acid. Each fungal species has an optimal range for these parameters, and deviations can lead to reduced growth and metabolite synthesis.

Temperature: The optimal temperature for penicillic acid production can vary between different fungal species. For instance, the maximum production of penicillic acid by Penicillium cyclopium has been observed at 25°C nih.gov. In general, most penicillic acid-producing fungi thrive in a mesophilic temperature range.

Moisture (Water Activity): Water activity is a measure of the water available for microbial growth. Fungi that produce penicillic acid are often found in stored grains and other commodities with reduced water activity. These fungi have adapted to grow in environments where free water is limited. The optimal water activity for the growth of many Penicillium species is typically high, but they can tolerate and produce mycotoxins over a wider range of lower water activities.

| Fungal Species | Optimal Temperature (°C) | Optimal Water Activity (a_w) |

|---|---|---|

| Penicillium cyclopium | 25 nih.gov | >0.95 |

| Penicillium expansum | 20-25 | 0.96-0.99 |

| Aspergillus ochraceus | 25-30 | >0.95 |

Fermentation Methodologies for Enhanced Production

The methodology used for fungal cultivation can have a profound impact on the yield of penicillic acid. The two primary methods are submerged fermentation (SmF) and solid-state fermentation (SSF), each with its own set of advantages and disadvantages for secondary metabolite production.

Submerged Fermentation (SmF): In SmF, the fungus is grown in a liquid nutrient medium. This method allows for better control of process parameters such as pH, temperature, and aeration. However, it can sometimes lead to lower yields of certain secondary metabolites compared to SSF.

Solid-State Fermentation (SSF): SSF involves the growth of fungi on a solid substrate with a limited amount of free water. This method often mimics the natural habitat of many filamentous fungi and can lead to higher yields of secondary metabolites. The choice of the solid substrate is crucial and can significantly influence the production of penicillic acid.

Fed-Batch Fermentation: For submerged cultures, a fed-batch strategy can be employed to enhance production. This involves the controlled addition of nutrients during the fermentation process. This technique can help to avoid substrate inhibition and catabolite repression, thereby prolonging the production phase and increasing the final yield of penicillic acid.

| Fermentation Method | Description | Advantages for Penicillic Acid Production |

| Submerged Fermentation (SmF) | Growth of fungus in a liquid medium. | Good control over process parameters. |

| Solid-State Fermentation (SSF) | Growth of fungus on a solid substrate with limited free water. | Often results in higher yields of secondary metabolites. |

| Fed-Batch Fermentation | Controlled addition of nutrients during submerged fermentation. | Can overcome substrate inhibition and catabolite repression, leading to higher yields. |

Mechanistic Investigations of Penicillic Acid S Biological Activities

Molecular Interactions and Enzymatic Targets

Penicillic acid, a mycotoxin produced by various species of Aspergillus and Penicillium, exerts its biological effects through direct molecular interactions with proteins, leading to the inhibition of critical enzymatic functions and the modulation of cellular signaling pathways.

The reactivity of penicillic acid is, in part, attributed to its ability to form covalent adducts with nucleophilic amino acid residues within proteins. This covalent modification can lead to the inactivation of the target protein. Commonly targeted residues include the thiol group of cysteine and the ε-amino group of lysine. mdpi.com The electrophilic nature of certain moieties within the penicillic acid structure facilitates its reaction with these nucleophilic side chains. mdpi.com This mechanism of covalent bond formation is a known strategy for the irreversible inhibition of enzymes. researchgate.net While the primary targets are often cysteine and lysine, other nucleophilic residues like serine and threonine can also be modified. mdpi.comresearchgate.net The formation of these adducts is a key initial step in the cascade of events leading to the observed biological activities of penicillic acid.

Penicillic acid has been shown to inhibit the activity of dehydrogenase enzymes, including alcohol dehydrogenase and lactate (B86563) dehydrogenase (LDH). nih.govt3db.ca The inhibition of lactate dehydrogenase-A (LDH-A), an enzyme crucial for anaerobic glycolysis, is a significant finding. mdpi.comacs.org LDH-A catalyzes the conversion of pyruvate (B1213749) to lactate, a process that is often upregulated in cancer cells. acs.org The inhibition of LDH-A by small molecules is considered a promising strategy in cancer therapy. acs.orgosti.gov The mechanism of inhibition likely involves the covalent modification of key amino acid residues within the enzyme's active site, such as cysteine, leading to a loss of catalytic function. mdpi.com

Table 1: Penicillic Acid and its Interaction with Dehydrogenase Enzymes

| Enzyme Target | Biological Role | Implication of Inhibition |

| Alcohol Dehydrogenase | Metabolism of alcohols | Alteration of metabolic pathways |

| Lactate Dehydrogenase (LDH) | Catalyzes pyruvate to lactate conversion in anaerobic glycolysis. acs.org | Disruption of energy metabolism, particularly in cancer cells. acs.orgosti.gov |

Penicillic acid can modulate programmed cell death, or apoptosis, by directly interfering with the caspase signaling cascade. medchemexpress.com Specifically, it has been demonstrated to inhibit the self-processing of caspase-8, a key initiator caspase in the death receptor-mediated apoptotic pathway. medchemexpress.comresearchgate.net Upon activation of death receptors like Fas, procaspase-8 is recruited to the Death-Inducing Signaling Complex (DISC), where it undergoes autocatalytic cleavage to become active. researchgate.netaacrjournals.org Penicillic acid blocks this activation step, preventing the subsequent cleavage and activation of downstream effector caspases, such as caspase-3. researchgate.net This inhibition of caspase-8 occurs without affecting the recruitment of procaspase-8 to the DISC. researchgate.net By preventing caspase-8 activation, penicillic acid effectively halts the progression of Fas ligand-induced apoptosis. medchemexpress.comresearchgate.net

Table 2: Effect of Penicillic Acid on the Caspase-8 Apoptotic Pathway

| Step in Pathway | Effect of Penicillic Acid | Reference |

| Procaspase-8 recruitment to DISC | No effect | researchgate.net |

| Procaspase-8 self-processing/activation | Inhibition | medchemexpress.comresearchgate.net |

| Downstream effector caspase activation | Blocked | researchgate.net |

| Fas ligand-induced apoptosis | Inhibited | medchemexpress.com |

Penicillic acid has been identified as an inhibitor of carboxypeptidase A, a pancreatic enzyme. nih.govtandfonline.com Research has demonstrated a time and temperature-dependent inhibition of this enzyme in vitro, with a half-maximal inhibitory concentration (IC50) of 1.1 x 10⁻⁴ M. nih.govtandfonline.com This inhibition has implications for the processing of other metabolites. For instance, the detoxification of ochratoxin A, another mycotoxin, to the non-toxic ochratoxin alpha is carried out by carboxypeptidase A. nih.gov By inhibiting this enzyme, penicillic acid can impair the detoxification of ochratoxin A, potentially leading to synergistic toxic effects. nih.govtandfonline.com This interaction highlights a mechanism where the biological activity of one compound is influenced by the enzymatic inhibition caused by another.

Cellular Perturbations and Genotoxic Mechanisms

Beyond direct enzyme inhibition, penicillic acid also impacts fundamental cellular processes, including the integrity and synthesis of genetic material.

A significant cellular effect of penicillic acid is the inhibition of DNA synthesis. t3db.ca This genotoxic mechanism disrupts the normal replication of the cell's genetic material. mdpi.com The inhibition of DNA synthesis can be a direct consequence of the interaction between the compound and the DNA molecule itself, or through the inhibition of enzymes critical to the replication process, such as DNA polymerases. mdpi.comuobabylon.edu.iq This disruption of DNA replication can halt cell proliferation and, in some cases, trigger cell death pathways. mdpi.comyoutube.com The ability to interfere with DNA synthesis is a hallmark of many cytotoxic and antimicrobial agents. uobabylon.edu.iqlumenlearning.com

Induction of DNA Single-Strand Breaks and Chromosome Aberrations

Penicillic acid has been identified as a mutagenic agent capable of inducing significant damage to genetic material. Research indicates that this mycotoxin can cause both single-strand breaks in DNA and larger-scale chromosomal aberrations. Studies have shown a correlation between the incidence of chromosome aberrations and the concentration of penicillic acid. However, some investigations suggest that while penicillic acid is a carcinogen, it may act through a non-genotoxic mechanism, as it was not found to elicit DNA repair synthesis in certain experimental models spandidos-publications.com. This suggests that its carcinogenic properties might arise from mechanisms other than direct interaction with DNA spandidos-publications.com. In studies on mammalian cell lines, penicillic acid has been observed to cause slight DNA breaks researchgate.net.

Cytotoxicity in Alveolar Macrophages and Other Model Cell Systems

Penicillic acid demonstrates notable cytotoxic effects across various cell types, with particularly detailed findings in rat alveolar macrophages. medchemexpress.comiaea.orgnih.gov In this in vitro model, penicillic acid's toxicity is both dose- and time-dependent. iaea.orgnih.gov Exposure leads to a significant inhibition of protein synthesis, with an ED50 (median effective dose) of 0.18 mM after a two-hour exposure. nih.gov RNA synthesis is inhibited to a lesser degree, with a corresponding ED50 of 0.60 mM. nih.gov One of the most sensitive cellular processes affected is phagocytosis, which was significantly inhibited at concentrations of 0.3 mM and above, with an ED50 of just 0.09 mM. iaea.orgnih.gov Furthermore, exposure to 1.0 mM penicillic acid resulted in compromised membrane integrity and a significant decrease in cellular adenosine (B11128) triphosphate (ATP). iaea.orgnih.gov

The cytotoxic nature of penicillic acid has been documented in other model systems as well. In the protozoan Tetrahymena pyriformis, a model for respiratory epithelium cells, penicillic acid acted as a cytotoxin in a dose-dependent manner with a calculated EC50 (median effective concentration) of 343.19 µM. researchgate.net In contrast to other mycotoxins like gliotoxin, which inhibited energy-providing processes, penicillic acid stimulated these physiological parameters, indicating a different mode of action. researchgate.net Further studies have reported significant cytotoxicity against lymphoma cells (L5178Y), with an IC50 value of 8.9 µM. mdpi.com

Table 1: Cytotoxicity of Penicillic Acid in Various Cell Systems

| Cell System | Parameter Measured | Effective/Inhibitory Concentration | Citation(s) |

|---|---|---|---|

| Rat Alveolar Macrophages | Protein Synthesis Inhibition | ED50: 0.18 mM | nih.gov |

| Rat Alveolar Macrophages | RNA Synthesis Inhibition | ED50: 0.60 mM | nih.gov |

| Rat Alveolar Macrophages | Phagocytosis Inhibition | ED50: 0.09 mM | nih.gov |

| Tetrahymena pyriformis | Cytotoxicity | EC50: 343.19 µM | researchgate.net |

| Lymphoma Cells (L5178Y) | Cytotoxicity | IC50: 8.9 µM | mdpi.com |

Compound Interactions and Synergistic Biological Effects

Synergistic Interactions with Ochratoxin A and Mycotoxin Mixtures

A significant aspect of penicillic acid's toxicological profile is its ability to interact synergistically with other mycotoxins, most notably ochratoxin A (OTA). mdpi.comresearchgate.net This interaction is of particular concern as these mycotoxins can be produced concomitantly by the same fungal species and co-occur in commodities like high-moisture maize. mdpi.comtandfonline.com

The synergistic toxicity of penicillic acid and OTA has been demonstrated in various animal models, leading to increased mortality and more severe toxic effects than would be expected from either toxin alone. researchgate.netbenthamopen.com For example, their combined administration in mice resulted in increased nephrotoxicity. researchgate.net A key mechanism underlying this synergy involves the inhibition of a critical detoxification pathway for OTA. tandfonline.comnih.gov Penicillic acid inhibits the pancreatic enzyme carboxypeptidase A. researchgate.nettandfonline.comnih.gov This enzyme is responsible for hydrolyzing OTA into its non-toxic metabolite, ochratoxin alpha. tandfonline.comnih.gov By inhibiting carboxypeptidase A, penicillic acid impairs the detoxification of OTA, leading to higher levels of the parent toxin and thus amplifying its toxic effects. tandfonline.comnih.govnih.gov This synergistic action has been observed in relation to nephrotoxicity, hepatotoxicity, and teratogenicity. benthamopen.com The combination of OTA and penicillic acid has also been shown to inhibit orotic acid incorporation into liver and kidney tissues, an effect not seen with the individual mycotoxins. benthamopen.com

Table 2: Summary of Synergistic Interactions Involving Penicillic Acid

| Mycotoxin Combination | Observed Effect | Proposed Mechanism | Model System | Citation(s) |

|---|---|---|---|---|

| Penicillic Acid + Ochratoxin A | Increased mortality and nephrotoxicity | Inhibition of carboxypeptidase A, impairing OTA detoxification | Mice, Chickens | researchgate.netresearchgate.nettandfonline.comnih.gov |

| Penicillic Acid + Ochratoxin A | Inhibition of orotic acid incorporation | Not specified | Mice | benthamopen.com |

| Penicillic Acid + Ochratoxin A | Increased inhibition of cell proliferation | Not specified | Bovine Macrophages | benthamopen.com |

Contextual Effects with Other Naphthoquinone Hepatotoxins

The toxicological profile of penicillic acid may also be influenced by its interactions with other classes of toxins. The literature suggests a potential for additive or synergistic action between penicillic acid and naphthoquinone hepatotoxins. mdpi.comresearchgate.netnih.govresearchgate.net However, while this potential interaction is noted as a contributor to the mycotoxicology of penicillic acid, detailed mechanistic studies or specific examples of interactions with named naphthoquinone compounds are not extensively detailed in the available research. mdpi.comresearchgate.netnih.gov This highlights an area where further investigation is needed to fully characterize the contextual toxic effects of penicillic acid when present in a mixture with other hepatotoxic agents.

Research on Bioactive Applications of Penicillic Acid

Antimicrobial Properties and Efficacy Studies

Penicillic acid has demonstrated significant potential as an antimicrobial agent, with studies highlighting its effectiveness against bacteria and fungi that are detrimental to agriculture.

Research has established the antibacterial properties of penicillic acid against several economically important plant pathogenic bacteria. nih.gov Studies have shown its efficacy in inhibiting the growth of 12 different phytopathogenic bacteria, with minimum inhibitory concentration (MIC) values ranging from 12.3 to 111.1 μg/ml. nih.gov For instance, it has been shown to be effective against Xanthomonas arboricola pv. pruni, the causative agent of bacterial spot disease in peaches. nih.gov In detached peach leaves, penicillic acid significantly suppressed the development of this disease. nih.gov

Further investigations have revealed its activity against Xanthomonas axonopodis pv. citri, the bacterium responsible for citrus canker. uq.edu.au Penicillic acid has also demonstrated inhibitory effects on other significant plant pathogens, including Acidovorax avenae subsp. cattlyae, Burkholderia glumae, and Ralstonia solanacearum. uq.edu.au These findings suggest that penicillic acid could serve as a valuable lead molecule for the development of new bactericides to manage various plant diseases. nih.govovid.com

Table 1: Antibacterial Activity of Penicillic Acid Against Plant Pathogenic Bacteria

| Target Bacteria | Disease Caused | Noted Efficacy (MIC) |

|---|---|---|

| Xanthomonas arboricola pv. pruni | Bacterial Spot of Peach | 12.3–111.1 μg/ml |

| Xanthomonas axonopodis pv. citri | Citrus Canker | 200 μg/ml uq.edu.au |

| Acidovorax avenae subsp. cattlyae | Bacterial Brown Stripe of Cattleya | 37 µg/mL uq.edu.au |

| Burkholderia glumae | Bacterial Panicle Blight of Rice | 37 µg/mL uq.edu.au |

| Ralstonia solanacearum | Bacterial Wilt | 37 µg/mL uq.edu.au |

| Xanthomonas campestris | Black Rot of Crucifers | 100 µg/mL uq.edu.au |

Penicillic acid has also been identified as a potent antifungal agent against a variety of plant pathogenic fungi. nih.gov It has shown high in vitro antifungal activity against Phytophthora species, with MIC values ranging from 1 to 25 µg/ml. nih.gov The compound induces abnormal morphological changes in the mycelia of Phytophthora species, such as irregular branching and swelling, which disrupts their growth and development. nih.gov

In addition to its effects on Phytophthora, penicillic acid has demonstrated antifungal activity against seven strains of crop pathogens, including Rhizoctonia solani. xml-journal.net This broad-spectrum antifungal activity highlights its potential for use in controlling a range of fungal diseases that threaten crop production.

Table 2: Antifungal Activity of Penicillic Acid Against Phytopathogens

| Target Fungus | Noted Efficacy (MIC) |

|---|---|

| Phytophthora spp. | 1–25 µg/ml nih.gov |

| Rhizoctonia solani | Effective inhibition xml-journal.net |

Bacterial biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, which offers protection against antimicrobial agents. researchgate.netnih.gov The ability of penicillic acid to interfere with biofilm formation is a crucial aspect of its antimicrobial action.

Plant-derived antimicrobial compounds can inhibit biofilm formation by disrupting cell membrane integrity, impeding cell wall and protein synthesis, and preventing the initial attachment of bacteria to surfaces. mdpi.commdpi.com While specific studies on penicillic acid's direct impact on the biofilm formation of plant pathogens are emerging, the known mechanisms of similar natural compounds suggest a high potential for this activity. By preventing biofilm formation, penicillic acid could render pathogenic bacteria more vulnerable to control measures and reduce their ability to cause disease.

Neurobiological Research Applications

Recent research has uncovered a novel application for penicillic acid in the field of neurobiology, particularly in the context of neurodegenerative diseases.

Alzheimer's disease is a neurodegenerative disorder characterized by the aggregation of tau proteins into neurofibrillary tangles within neurons. rsc.orgrsc.org Recent studies have revealed that penicillic acid demonstrates anti-aggregation activity towards tau. rsc.orgrsc.orgnih.gov In vitro experiments have shown that it can directly inhibit and disaggregate tau fibrils. rsc.orgnih.govresearchgate.net This discovery has opened up new avenues for research into potential therapeutic strategies for Alzheimer's disease and other tauopathies. rsc.orgrsc.orgnih.gov The ability of penicillic acid to interfere with the pathological aggregation of tau protein is a significant finding in the search for disease-modifying treatments. nih.govresearchgate.net

Building on its anti-aggregation properties, penicillic acid is being developed as a chemical probe to investigate the mechanisms of tau aggregation in neurodegenerative disorders. rsc.orgrsc.orgnih.gov Its backbone is being used as a scaffold to discover similar compounds that can inhibit tau aggregation. rsc.orgrsc.orgnih.gov This approach allows researchers to explore the structure-activity relationships that govern the inhibition of tau fibrillization. rsc.org The use of penicillic acid as a chemical probe could accelerate the discovery of new small-molecule drugs for the treatment of tauopathies. rsc.orgrsc.orgnih.gov

Agricultural Research Strategies

Potential as a Biocontrol Agent for Plant Diseases

Penicillic acid, a mycotoxin produced by several species of Aspergillus and Penicillium fungi, has demonstrated significant potential as a biocontrol agent in agricultural applications. nih.govwikipedia.org Research has focused on its ability to inhibit the growth of a wide range of plant pathogens, including bacteria and fungi, and its phytotoxic effects on certain plants, suggesting its utility as a natural herbicide.

Antibacterial Activity:

Penicillic acid has shown potent antibacterial activity against numerous plant pathogenic bacteria. nih.gov A study involving penicillic acid produced by the fungus Aspergillus persii EML-HPB1-11 found that it effectively inhibited the growth of 12 different plant pathogenic bacteria with minimum inhibitory concentration (MIC) values ranging from 12.3 to 111.1 μg/ml. nih.gov In the same study, penicillic acid effectively suppressed the development of bacterial spot disease (Xanthomonas arboricola pv. pruni) on detached peach leaves, achieving control values of 82.4% and 94.1% at concentrations of 111.1 and 333.3 μg/ml, respectively. nih.gov These findings suggest that penicillic acid could serve as a lead molecule for the development of synthetic bactericides to manage various plant bacterial diseases. nih.gov

Table 1. Antibacterial Activity of Penicillic Acid Against Plant Pathogenic Bacteria

This table summarizes the Minimum Inhibitory Concentration (MIC) values of penicillic acid against various bacterial plant pathogens as identified in the cited research. nih.gov

| Bacterial Strain | MIC (μg/ml) |

| Acidovorax avenae subsp. avenae | 22.2 |

| Acidovorax konjaci | 22.2 |

| Burkholderia glumae | 111.1 |

| Pectobacterium carotovorum subsp. carotovorum | 22.2 |

| Pseudomonas cichorii | 12.3 |

| Pseudomonas syringae pv. actinidiae | 111.1 |

| Pseudomonas syringae pv. syringae | 111.1 |

| Pseudomonas syringae pv. tabaci | 111.1 |

| Ralstonia solanacearum | 111.1 |

| Xanthomonas arboricola pv. pruni | 111.1 |

| Xanthomonas axonopodis pv. citri | 111.1 |

| Xanthomonas oryzae pv. oryzae | 111.1 |

Antifungal Activity:

The compound also exhibits significant antifungal properties. Penicillic acid isolated from a culture filtrate of Aspergillus sclerotiorum displayed high in vitro antifungal activity against various Phytophthora species, which are destructive plant pathogens. korea.ac.kr The MICs of penicillic acid against these species ranged from 1 to 25 μg/ml. korea.ac.kr Beyond growth inhibition, penicillic acid was observed to induce morphological abnormalities in the mycelia of the fungi. These changes included abnormal branch formation, apical branching, and swelling in P. capsici; irregular branching and small spherical swelling at apices in P. cactorum; and irregular multiple spherical swellings at or near hyphal apices in P. drechsleri. korea.ac.kr

Table 2. Antifungal Activity of Penicillic Acid Against Phytophthora spp.

This table shows the Minimum Inhibitory Concentration (MIC) of penicillic acid required to inhibit the growth of different Phytophthora species. korea.ac.kr

| Fungal Species | MIC (μg/ml) |

| Phytophthora cactorum | 25 |

| Phytophthora cambivora | 25 |

| Phytophthora capsici | 1 |

| Phytophthora cinnamomi | 25 |

| Phytophthora drechsleri | 10 |

| Phytophthora megasperma | 25 |

| Phytophthora nicotianae | 25 |

Phytotoxic and Herbicidal Activity:

In addition to its antimicrobial effects, penicillic acid has demonstrated phytotoxic properties, indicating its potential as a natural herbicide. Cultures of Penicillium cyclopium and Penicillium canescens that produce penicillic acid were found to inhibit the germination of corn seeds. nih.govnih.gov The research established a direct relationship between the concentration of penicillic acid and the inhibition of germination. nih.govnih.gov Specifically, a concentration of 500 μg/ml reduced the growth of the main root by 50%. nih.govnih.gov This phytotoxicity suggests a role for penicillic acid in managing unwanted plant growth. nih.gov

Insecticidal Activity:

Preliminary research has also pointed towards the insecticidal potential of penicillic acid. Studies have reported significant anti-insect effects, including feeding inhibition and mortality, against insects such as Spodoptera littoralis and Drosophila melanogaster. mdpi.com

Analytical Methodologies for Penicillic Acid Quantification and Detection

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental in the analytical workflow for penicillic acid, providing robust separation and quantification.

Gas-Liquid Chromatography (GLC) with Derivatization

Gas-Liquid Chromatography (GLC), often coupled with a flame ionization detector (FID), is a classic technique for the analysis of volatile and thermally stable compounds. jst.go.jppsu.edu However, penicillic acid, with its polar functional groups, requires a derivatization step to increase its volatility and thermal stability for successful GLC analysis. psu.eduresearchgate.net This process typically involves converting the analyte into a less polar and more volatile derivative. researchgate.netacs.org

A common derivatization approach for compounds with active hydrogens, like the hydroxyl and carboxylic acid groups in penicillic acid, is silylation. psu.eduacs.org Reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. jst.go.jp

One study detailed a simultaneous analysis of penicillic acid and patulin (B190374) in cereals using GLC. jst.go.jp After extraction and cleanup, the sample was treated with a TMS-reagent before injection into the GLC system equipped with a mixed column (15% QF-1 + 10% DC-200) and a flame ionization detector. jst.go.jp This method demonstrated detection limits of approximately 0.2 ppm for penicillic acid in various cereals, with recovery rates ranging from 74.6% to 87.6%. jst.go.jp

Table 1: GLC-FID Conditions for Penicillic Acid Analysis

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Trimethylsilyl (TMS) Reagents |

| Column | Mixed: 15% QF-1 + 10% DC-200 (55:45) |

| Detector | Flame Ionization Detector (FID) |

| Detection Limit | ~0.2 ppm |

| Recovery Rate | 74.6-87.6% |

Data sourced from a study on the simultaneous analysis of penicillic acid and patulin in cereals. jst.go.jp

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become a preferred method for mycotoxin analysis due to its high sensitivity, selectivity, and applicability to a wide range of analytes without the need for derivatization. nih.govinterchim.frchrom-china.com This technique is particularly well-suited for the determination of trace levels of penicillic acid in complex food matrices. nih.gov

A study focusing on the determination of penicillic acid in various fruits utilized a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by HPLC-MS/MS analysis. nih.gov The method involved extraction with ethyl acetate (B1210297) and a cleanup step using multi-walled carbon nanotubes (MWCNTs), primary secondary amine (PSA), and octadecyl silane (B1218182) (C18). nih.gov This robust procedure yielded average recoveries between 72.9% and 102.2% with relative standard deviations (RSDs) of 1.3-7.9%. nih.gov The incidence of penicillic acid in 161 fruit samples from southern China was 14.9%, with contamination levels ranging from 0.200 to 0.596 μg/kg. nih.gov

Another HPLC-MS/MS method was developed for the simultaneous determination of various penicillins and their metabolites in milk and milk powder. nih.gov While not directly analyzing penicillic acid, this study highlights the power of HPLC-MS/MS in detecting related compounds with high accuracy and low detection limits (5-50 μg/kg). nih.gov The method showed excellent linearity and average recoveries ranging from 82.70% to 96.97%. nih.gov

Table 2: HPLC-MS/MS Method Performance for Penicillic Acid in Fruits

| Parameter | Value |

|---|---|

| Extraction Method | Modified QuEChERS |

| Purification Sorbents | MWCNTs, PSA, C18 |

| Average Recoveries | 72.9 - 102.2% |

| Relative Standard Deviations (RSDs) | 1.3 - 7.9% |

| Contamination Levels Found | 0.200 - 0.596 μg/kg |

Data from a survey of penicillic acid in fruits in southern China. nih.gov

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile planar chromatographic technique used for the separation and preliminary identification of compounds. globalresearchonline.netnih.gov It is often employed as a screening tool to detect the presence of mycotoxins in various samples. asm.orgmdpi.com

For the analysis of penicillic acid, a silica (B1680970) gel plate is typically used as the stationary phase, and a suitable solvent system acts as the mobile phase. jst.go.jpasm.org One method for the simultaneous determination of penicillic acid and patulin in cereals used a silica gel plate with a developing solvent mixture of chloroform-methanol (93:7). jst.go.jp Visualization of the separated spots can be achieved by spraying with specific reagents. jst.go.jpasm.org For instance, spraying with a 1% ammonia (B1221849) water solution followed by a 4% phenylhydrazine (B124118) hydrochloride solution can reveal the presence of penicillic acid. jst.go.jp Another visualization technique involves using a p-anisaldehyde spray reagent, which, after heating, allows for the detection of penicillic acid by its blue fluorescence under longwave UV light, with a detection limit of less than 0.01 µg on the TLC plate. asm.org

Table 3: TLC Systems for Penicillic Acid Detection

| Stationary Phase | Mobile Phase | Visualization Reagent | Detection Limit |

|---|---|---|---|

| Silica Gel | Chloroform-Methanol (93:7) | 1% Ammonia Water & 4% Phenylhydrazine Hydrochloride | ~0.2 ppm in cereals jst.go.jp |

Immunological Assay Development and Validation

Immunological assays, based on the specific binding between an antibody and an antigen, offer highly sensitive and specific methods for the detection of mycotoxins like penicillic acid.

Monoclonal Antibody Generation and Characterization

The foundation of a reliable immunological assay is the production of high-quality antibodies. ajol.infotandfonline.com Monoclonal antibodies (mAbs) are particularly valuable as they are highly specific to a single epitope, ensuring consistency and reproducibility. tandfonline.comglobalresearchonline.net The generation of monoclonal antibodies against small molecules like penicillic acid, which are non-immunogenic on their own (haptens), requires them to be conjugated to a larger carrier protein. ajol.infothermofisher.com

In one study, penicillic acid was conjugated to bovine serum albumin (BSA) using the Mannich reaction to create the immunogen (penicillic acid-BSA). ajol.info This immunogen was then used to immunize BALB/c mice. ajol.info Spleen cells from the immunized mice were fused with mouse myeloma cells (SP2/0) to produce hybridoma cells. ajol.infoglobalresearchonline.net These hybridoma cells, capable of producing a specific monoclonal antibody against penicillic acid, were then selected and cultured. ajol.info

The resulting monoclonal antibody was characterized to be of the IgG1 subtype, with a high titer of 1:2.05 × 10^5 and a strong affinity of approximately 1.54 × 10^8 liters per mole. ajol.info Importantly, this antibody showed negligible cross-reactivity with other common mycotoxins such as aflatoxin B1, zearalenone, T-2 toxin, and fumonisins, demonstrating its high specificity for penicillic acid. ajol.info

Table 4: Characteristics of a Monoclonal Antibody Against Penicillic Acid

| Characteristic | Description |

|---|---|

| Immunogen | Penicillic Acid-Bovine Serum Albumin (PA-BSA) |

| Hybridoma Cell Line | Fusion of mouse SP2/0 myeloma cells and spleen cells of immunized BALB/c mice |

| Antibody Subtype | IgG1 |

| Antibody Titer | 1:2.05 × 10^5 |

| Affinity Constant | ~1.54 × 10^8 L/mol |

| Cross-Reactivity | Low to none with aflatoxin B1, zearalenone, T-2 toxin, fumonisins |

Data from the generation and characterization of a monoclonal antibody to penicillic acid. ajol.info

Enzyme-Linked Immunosorbent Assay (ELISA) Development

The development of an Enzyme-Linked Immunosorbent Assay (ELISA) provides a rapid, sensitive, and high-throughput method for quantifying penicillic acid in various samples. ajol.infonih.govacs.org Based on the generated monoclonal antibodies, a competitive ELISA (cELISA) is a common format for detecting small molecules.

The production of a specific monoclonal antibody against penicillic acid lays the necessary groundwork for developing an effective ELISA. ajol.info While a specific ELISA protocol for penicillic acid based on the described monoclonal antibody is a direct application, detailed performance data from a fully developed and validated kit for penicillic acid was not available in the provided search results. However, the principles of ELISA development are well-established. For instance, an ELISA for benzylpenicilloic acid, a degradation product of penicillin G, demonstrated a detection limit of 0.030 µg/L and recoveries of 72.75-93.25% in milk samples. nih.govacs.org This illustrates the potential sensitivity and reliability of ELISA for small molecule detection.

The development of such an assay for penicillic acid would involve optimizing parameters such as coating antigen concentration, antibody dilution, and incubation times to achieve the desired sensitivity and specificity. The high affinity and specificity of the generated monoclonal antibody suggest that a highly effective and reliable ELISA for penicillic acid detection is achievable. ajol.info

Immunochromatographic Test Strips (ICTS) for Rapid Detection

Immunochromatographic test strips (ICTS) have emerged as a valuable tool for the rapid and on-site detection of penicillic acid. nih.govfrontiersin.org These devices operate on the principle of a competitive immunoassay and are designed for user-friendly, instrument-free analysis, making them suitable for preliminary screening in non-laboratory settings. nih.gov

A typical ICTS for penicillic acid consists of a nitrocellulose membrane containing a test line (T-line) and a control line (C-line). Monoclonal antibodies specific to penicillic acid are employed. nih.govresearchgate.net In one common format, one antibody is conjugated to a signal reporter, such as gold nanoparticles, and another is immobilized on the T-line. nih.govresearchgate.net When a sample extract containing penicillic acid is applied to the strip, it competes with a known antigen for binding to the antibody-gold nanoparticle conjugate. If penicillic acid is present in the sample above a certain concentration, it will bind to the antibody-conjugate, preventing it from being captured at the T-line, resulting in a weaker or absent T-line signal. The C-line should always appear, indicating the strip is functioning correctly. researchgate.net

To enhance the sensitivity of these tests, researchers have explored different signal reporters. For instance, gold nanoflowers (AuNFs) have been shown to provide a stronger signal compared to conventional gold nanospheres (AuNS). nih.gov An ICTS developed using AuNFs for penicillic acid detection demonstrated a visual limit of detection (vLOD) of 0.97 µg/mL, which was approximately four times lower than the 3.9 µg/mL vLOD achieved with a traditional AuNS-based strip. nih.gov The analysis time for these strips is typically less than 10 minutes. nih.gov

| Reporter Particle | Average Diameter | Visual Limit of Detection (vLOD) |

| Gold Nanospheres (AuNS) | 20 nm | 3.9 µg/mL |

| Gold Nanoflowers (AuNFs) | 85 nm | 0.97 µg/mL |

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step in the analytical workflow for penicillic acid, as it aims to extract the analyte from the sample matrix and remove interfering compounds. The choice of extraction method depends on the complexity of the matrix and the subsequent analytical technique.

Liquid-liquid extraction (LLE) is a conventional and widely used technique for the separation of penicillic acid from aqueous solutions, such as fermentation broths. tyextractor.com This method relies on the differential solubility of penicillic acid in two immiscible liquid phases, typically an aqueous phase and an organic solvent. tyextractor.com By adjusting the pH of the aqueous phase, the transfer of penicillic acid to the organic solvent can be optimized. tyextractor.com Solvents like butyl acetate are commonly employed in the industrial extraction of similar compounds like penicillin. google.com

The LLE process can be performed in various modes, including single-stage, cross-current, and counter-current extraction, to maximize the recovery of the target compound. google.com While effective, traditional LLE methods can be complicated and may require the use of demulsifiers to separate the aqueous and solvent phases, which can add to the cost and environmental impact. tyextractor.com More advanced LLE techniques, such as those using centrifugal extractors, have been developed to improve efficiency and reduce the need for such additives. tyextractor.com

The QuEChERS method has gained significant popularity for the analysis of penicillic acid in complex matrices like fruits and feedstuffs due to its simplicity, speed, and minimal solvent usage. nih.govresearchgate.net This approach typically involves an initial extraction step with an organic solvent, often acetonitrile (B52724), followed by a partitioning step where salts are added to induce phase separation and remove water from the organic layer. nih.govunito.it

A modified QuEChERS procedure has been successfully developed for determining penicillic acid in various fruits. nih.gov This method utilized ethyl acetate for extraction, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. nih.gov The d-SPE step employed a combination of sorbents, including multi-walled carbon nanotubes (MWCNTs), primary secondary amine (PSA), and octadecyl silane (C18), to effectively remove interfering matrix components like pigments and fatty acids. nih.gov This specific QuEChERS protocol, coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), has been validated for analyzing penicillic acid in fruits such as kiwi, apple, peach, grape, and mandarin/orange. nih.gov

For acidic analytes like penicillic acid, variations of the QuEChERS method, such as the use of acetonitrile containing formic acid, have been explored to improve recovery rates. eurl-pesticides.eu

Performance Parameters and Method Validation in Diverse Matrices

The validation of analytical methods is essential to ensure the reliability and accuracy of the obtained results. This process involves evaluating several key performance parameters.

For the QuEChERS-HPLC-MS/MS method used for penicillic acid in fruits, validation demonstrated excellent performance. nih.gov The average recoveries ranged from 72.9% to 102.2%, with relative standard deviations (RSDs) between 1.3% and 7.9%. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also critical parameters. For instance, in a study on penicillin G and its metabolites in orange juice, the method was validated at spike levels of 0.25, 1, and 20 ng/g, showing absolute recoveries for penillic acid between 60-75%. researchgate.net

In another example involving the analysis of penicillin G in poultry eggs, a gas chromatography-tandem mass spectrometry (GC-MS/MS) method was validated. researchgate.net The validation included assessing linearity (R² ≥ 0.9994), accuracy (recoveries of 80.31–94.50%), and precision (intra-day and inter-day RSDs ranging from 1.24% to 6.13%). researchgate.net The LODs and LOQs were in the ranges of 1.70–3.20 µg/kg and 6.10–8.50 µg/kg, respectively. researchgate.net

The matrix effect is another important consideration, especially when using mass spectrometry. It is the suppression or enhancement of the analyte signal due to co-eluting matrix components. rsc.org This effect is typically evaluated by comparing the analyte's response in a pure solvent standard to its response in a matrix-matched standard. rsc.org

The following table summarizes the performance parameters of a validated QuEChERS-HPLC-MS/MS method for penicillic acid in various fruit matrices. nih.gov

| Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Kiwi | 72.9 - 102.2 | 1.3 - 7.9 |

| Apple | 72.9 - 102.2 | 1.3 - 7.9 |

| Peach | 72.9 - 102.2 | 1.3 - 7.9 |

| Grape | 72.9 - 102.2 | 1.3 - 7.9 |

| Mandarin/Orange | 72.9 - 102.2 | 1.3 - 7.9 |

This data underscores the robustness and applicability of the method for routine monitoring of penicillic acid contamination in a variety of fruit samples. nih.gov

Metabolic Fate and Biotransformation in Research Models

In Vivo Metabolism and Excretion Studies

The metabolic fate of penicillic acid has been investigated in animal models, revealing details about its absorption, distribution, and excretion. Studies using radiolabeled [14C]penicillic acid in rats have shown significant uptake by red blood cells. nih.gov While a notable amount of radioactivity was associated with the membrane fraction over time, the majority of the activity within blood cells was found to be intracellular. nih.gov

Following administration in rats, liver fractions showed a high concentration of radioactivity, particularly in the RNA-DNA and protein fractions, indicating interaction with these macromolecules. nih.gov The concentration of radioactivity associated with these liver fractions was observed to increase over a 24-hour period. nih.gov

Excretion of penicillic acid and its metabolites occurs primarily through the urinary pathway. In a study with rats, 82% of the administered radioactive dose was recovered in the urine over a period of seven days. nih.gov Biliary excretion also plays a role, accounting for 10% of the administered dose within the first two hours following administration. nih.gov All identified metabolites in urine, plasma, and bile have been shown to be more polar than the parent penicillic acid compound. nih.gov

Table 1: Excretion of [14C]penicillic Acid in Rats

| Excretion Route | Percentage of Administered Dose | Time Frame | Nature of Metabolites |

|---|---|---|---|

| Urine | 82% | 7 days | 60% weakly to moderately acidic, 23% strongly acidic, 15% neutral, 2% strongly basic. nih.gov |

| Bile | 10% | 2 hours | 72% weakly to moderately acidic, 28% strongly acidic. nih.gov |

Identification of Biotransformation Products

The biotransformation of penicillic acid primarily involves conjugation with endogenous molecules, leading to the formation of more polar and water-soluble metabolites. The principal biotransformation products identified are conjugates or derivatives of glutathione (B108866) and cysteine. nih.gov

In mouse liver homogenates, penicillic acid has been shown to react with glutathione through both enzymatic and non-enzymatic pathways, with each mechanism being of equal importance. nih.gov The conjugation of penicillic acid with glutathione (GSH) can occur spontaneously and is not necessarily catalyzed by glutathione S-transferase (GST) enzymes. nih.gov In the presence of glutathione, a significant portion of penicillic acid is rapidly biotransformed into metabolites that are not extractable with organic solvents due to their increased polarity. nih.gov

In addition to glutathione and cysteine adducts, other metabolites have been detected. In male mice, approximately 10% of penicillic acid metabolites were identified as glucuronide conjugates. nih.gov Studies on the neutral fraction of urinary metabolites in rats indicated that the major components are non-ionic macromolecules with a molecular weight of less than 5000. nih.gov Several amino acids commonly found in meat, including arginine, histidine, and lysine, have also been shown to react readily with penicillic acid. nih.gov

Table 2: Identified Biotransformation Products of Penicillic Acid

| Metabolite Class | Specific Products Identified | Research Model/System |

|---|---|---|

| Amino Acid Conjugates | Glutathione Adducts. nih.govnih.gov | Mice, In Vitro (Meat) |

| Cysteine Adducts. nih.govnih.gov | Mice, In Vitro (Meat) | |

| Arginine, Histidine, Lysine Adducts. nih.gov | In Vitro (Meat) | |

| Glucuronide Conjugates | Unspecified Glucuronides. nih.gov | Mice |

| Macromolecules | Non-ionic Macromolecules (Mr < 5000). nih.gov | Rats |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Penicillic acid |

| Glutathione |

| Cysteine |

| Arginine |

| Histidine |

Future Research Directions and Translational Opportunities

Advancements in Synthetic Biology for Biosynthesis Optimization

Synthetic biology offers powerful tools to enhance the production of penicillic acid and its derivatives. A key area of research involves the heterologous expression of its biosynthetic genes in well-characterized host organisms like Saccharomyces cerevisiae (baker's yeast). nih.govbiorxiv.org By transferring the necessary genes from filamentous fungi, scientists can create microbial cell factories capable of producing these compounds. nih.govresearchgate.net

Optimization strategies include:

Promoter Engineering: Utilizing a library of promoters with varying strengths (strong, medium, weak, or inducible) to drive the expression of biosynthetic genes can significantly impact yield. researchgate.net

Subcellular Localization: Directing the enzymes of the biosynthetic pathway to specific cellular compartments, such as peroxisomes, can increase production efficiency. frontiersin.org Studies have shown that localizing the final step of penicillin biosynthesis to peroxisomes enhances output. frontiersin.org

Gene Cluster Engineering: Assembling all the necessary biosynthetic genes onto a single plasmid under the control of an inducible promoter simplifies the process and allows for coordinated regulation of the entire pathway. frontiersin.org

One study demonstrated a 50-fold increase in the production of a related compound, benzylpenicillin, in S. cerevisiae through the application of synthetic biology tools, including the optimization of enzyme expression and subcellular localization. nih.govbiorxiv.org These approaches hold similar promise for boosting the production of penicillic acid, making it more accessible for further research and potential applications.

Exploration of Structure-Activity Relationships for Novel Analogs

Understanding the relationship between the chemical structure of penicillic acid and its biological activity is crucial for designing novel analogs with improved properties. Researchers are actively synthesizing and evaluating new derivatives to enhance their desired effects while potentially reducing any unwanted characteristics. mdpi.comnih.govnih.gov

Key findings in this area include:

The Importance of the Core Nucleus: The central penam (B1241934) nucleus of penicillin-related compounds is essential for their antibacterial activity. nih.govplos.org

Side Chain Modifications: Altering the side chains attached to the core structure can significantly influence the spectrum of activity against different bacterial strains. nih.govplos.org For example, the addition of a phenyl group at specific positions on an azetidinone ring can enhance the molecule's ability to inhibit beta-lactamases, enzymes that confer bacterial resistance. mdpi.com

Synergistic Effects: Combining the penicillic acid scaffold with other bioactive moieties, such as an additional 2-azetidinone ring, may lead to synergistic effects, enhancing both stability and biological activity. mdpi.com

Recent studies have explored the synthesis of novel penicillin analogs by condensing 6-aminopenicillanic acid (6-APA) with various functional groups, including non-steroidal anti-inflammatory drugs (NSAIDs). nih.govplos.org These efforts have yielded compounds with significant antibacterial potential. nih.govnih.gov For instance, some new semi-synthetic β-lactam compounds have shown good antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Further research into these structure-activity relationships will guide the rational design of new penicillic acid analogs for various therapeutic and biotechnological uses. For example, recent work has identified penicillic acid as a chemical probe that can inhibit the aggregation of tau protein, which is implicated in Alzheimer's disease. rsc.org By generating analogs, researchers aim to discover compounds with similar or enhanced bioactivity and improved safety profiles. rsc.org

Integration of Multi-Omics Approaches in Mechanistic Studies

To gain a comprehensive understanding of how penicillic acid and its producing organisms function, researchers are increasingly turning to multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the underlying biological processes. nih.govmdpi.commdpi.com

Key applications of multi-omics in penicillic acid research include:

Understanding Biosynthesis Regulation: "Omics" studies on Penicillium chrysogenum, a known producer of related compounds, have revealed significant modifications in primary and secondary metabolism that lead to high production yields. nih.gov These studies have identified key enzymes and metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway and amino acid biosynthesis, that are rebalanced in industrial strains. nih.gov

Identifying Novel Enzymes and Pathways: Proteomic analysis of P. chrysogenum has led to the creation of reference maps of its cellular proteins, providing insights into the molecular changes that occur during industrial strain improvement. nih.gov This can help identify new enzymatic targets for genetic engineering to further boost production.

Elucidating Mechanisms of Action: Metabolomics can be used to study the metabolic changes in host cells or pathogenic organisms upon exposure to penicillic acid. This can help to clarify its mechanism of action and identify potential biomarkers of its effects. frontiersin.orgmdpi.com For instance, multi-omics studies have been used to investigate the metabolic crosstalk between host cells and pathogenic bacteria, providing a model for understanding the effects of antimicrobial compounds. frontiersin.org

Drug Repurposing and Discovery: By analyzing the changes in gene and protein expression in response to a compound, researchers can identify potential new therapeutic uses for existing drugs, a process known as drug repurposing. mdpi.com

The integration of these large-scale datasets allows for the construction of executable network models that can simulate and predict cellular responses, guiding further experimental research. acs.org This systems-level understanding is essential for rationally engineering both the production of penicillic acid and its applications.

Development of Novel Biotechnological Applications

Beyond its potential as a therapeutic agent, penicillic acid and the enzymes involved in its biosynthesis have a range of potential biotechnological applications.